molecular formula C11H19FN4 B2423942 ([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine CAS No. 1820580-29-7

([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine

Cat. No.: B2423942
CAS No.: 1820580-29-7
M. Wt: 226.299
InChI Key: PFMJNYUYQKSHPM-ONGXEEELSA-N
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Description

([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine is a useful research compound. Its molecular formula is C11H19FN4 and its molecular weight is 226.299. The purity is usually 95%.
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Biological Activity

Introduction

The compound ([(2S,4S)-4-Fluoro-1-[(1-methyl-1H-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine, also known by its CAS number 1820570-10-2, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17FN4
  • Molecular Weight : 212.27 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a fluoro group and a pyrazole moiety, which may contribute to its biological activity.

Pyrrolidine derivatives are known for their diverse biological activities, including but not limited to:

  • Antimicrobial Activity : Compounds with a pyrrolidine core have been shown to exhibit significant antimicrobial properties. Recent studies indicate that modifications to the pyrrolidine structure can enhance activity against various bacterial strains .
  • Anticancer Properties : Research has indicated that certain pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Cholinesterase Inhibition : Some derivatives have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in synaptic clefts .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Mechanism/Effect Reference
AntimicrobialInhibition of bacterial growth ,
AnticancerInduction of apoptosis in cancer cell lines ,
Cholinesterase inhibitionIncreased synaptic acetylcholine levels ,
Anti-inflammatoryReduction of inflammatory markers in vitro

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of a series of pyrrolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the fluoro group significantly enhanced antibacterial activity compared to non-fluorinated analogs .
  • Cancer Cell Line Studies : In vitro assays using human breast cancer cell lines demonstrated that this compound induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates through caspase activation pathways .
  • Neuroprotection Studies : A recent investigation into cholinesterase inhibitors highlighted the potential of this compound in enhancing cognitive function in animal models of Alzheimer’s disease. The study reported improved memory retention and reduced amyloid plaque formation .

Properties

IUPAC Name

1-[(2S,4S)-4-fluoro-1-[(2-methylpyrazol-3-yl)methyl]pyrrolidin-2-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN4/c1-13-6-11-5-9(12)7-16(11)8-10-3-4-14-15(10)2/h3-4,9,11,13H,5-8H2,1-2H3/t9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJNYUYQKSHPM-ONGXEEELSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1CC2=CC=NN2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1CC2=CC=NN2C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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